CBZ-S-苯基-L-半胱氨酸

描述

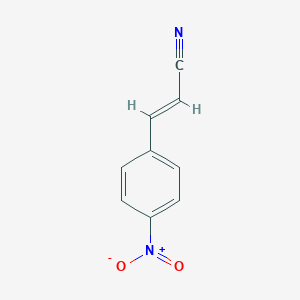

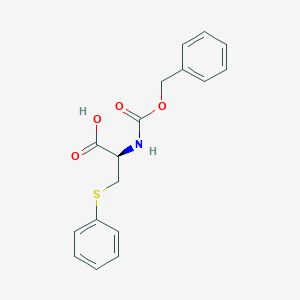

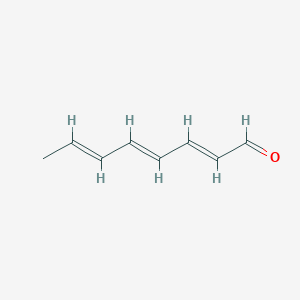

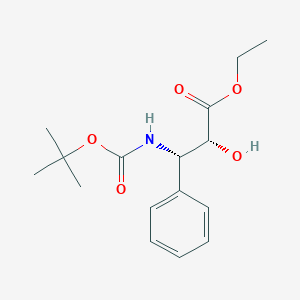

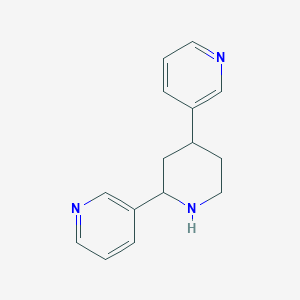

CBZ-S-Phenyl-L-Cysteine is a compound with the molecular formula C17H17NO4S . It has a molecular weight of 331.4 g/mol . The IUPAC name for this compound is (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid .

Synthesis Analysis

A large-scale synthesis of N-CBZ-(S-Phenyl)-L-Cysteine has been reported .

Molecular Structure Analysis

The molecular structure of CBZ-S-Phenyl-L-Cysteine consists of a benzyl group attached to a carbonyl group, which is connected to an amino group. This amino group is linked to a carbon atom, which is connected to a sulfur atom and a phenyl group .

Physical And Chemical Properties Analysis

CBZ-S-Phenyl-L-Cysteine is a white to light yellow crystal powder . It has a molecular weight of 331.39 g/mol .

科学研究应用

Application in Antiretroviral Therapy

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry and Antiretroviral Therapy .

Comprehensive and Detailed Summary of the Application

S-Phenyl-L-cysteine, which can be derived from CBZ-S-Phenyl-L-Cysteine, is regarded as having potential applicability as an antiretroviral/protease inhibitor for human immunodeficiency virus (HIV) . It exhibits the dual advantages of showing long-term effects and having a chemical configuration that is comparable to the anti-AIDS drug nelfinavir .

Detailed Description of the Methods of Application or Experimental Procedures

The chemoenzymatic method used a four-step reaction sequence. The process started with the reaction of magnesium and bromobenzene, followed by a Grignard reaction, and then hydrolysis and enzymatic synthesis using tryptophan synthase . Through this approach, S-phenyl-L-cysteine was chemoenzymatically synthesized using tryptophan synthase from thiophenol and L-serine as the starting material .

Thorough Summary of the Results or Outcomes Obtained

High-purity, optically active S-phenyl-L-cysteine was efficiently and inexpensively obtained in a total yield of 81.3% (>99.9% purity) . The possibility that S-phenyl-L-cysteine can, like nelfinavir, act as an effective suppressant of HIV protease , has increased the importance of developing more tractable approaches for producing these chemical compounds .

Application in Peptide and Protein Science

Specific Scientific Field

This application falls under the field of Peptide and Protein Science .

Comprehensive and Detailed Summary of the Application

Cysteine protecting groups, such as CBZ-S-Phenyl-L-Cysteine, have enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

Detailed Description of the Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures vary widely depending on the specific peptide or protein being synthesized . However, the general process involves the use of cysteine protecting groups during the synthesis of peptides or proteins to prevent unwanted reactions. These protecting groups are then removed (deprotected) at a later stage to allow the desired reactions to occur .

Thorough Summary of the Results or Outcomes Obtained

The use of cysteine protecting groups has greatly expanded the possibilities for peptide and protein synthesis . It has enabled the creation of complex disulfide-rich peptides, the semisynthesis of proteins, and the labelling of peptides and proteins in vitro and in vivo .

安全和危害

CBZ-S-Phenyl-L-Cysteine is intended for research and development use only. It is not recommended for medicinal, household, or other uses . In case of accidental ingestion or contact, appropriate safety measures should be taken, such as rinsing the mouth with water, washing the skin with soap and water, and flushing the eyes with water .

属性

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4S/c19-16(20)15(12-23-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBOGFMUFMJWEP-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CBZ-S-Phenyl-L-Cysteine | |

CAS RN |

159453-24-4 | |

| Record name | S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159453-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,13R,15Z)-15-Ethyl-18,18-dihydroxy-16-methyl-14,17-dioxatetracyclo[11.3.3.02,11.04,9]nonadeca-4(9),6,10,15-tetraene-3,5,8-trione](/img/structure/B18987.png)

![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)